molecular formula C5H6O2 B1616391 6-Oxabicyclo[3.1.0]hexan-2-one CAS No. 6705-52-8

6-Oxabicyclo[3.1.0]hexan-2-one

Cat. No.: B1616391
CAS No.: 6705-52-8
M. Wt: 98.1 g/mol
InChI Key: FDSYWIWRUBJSDE-UHFFFAOYSA-N
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Description

6-Oxabicyclo[3.1.0]hexan-2-one is a bicyclic organic compound with the molecular formula C5H6O2. It is characterized by a unique structure that includes a three-membered oxirane ring fused to a cyclopentane ring. This compound is also known as 2-oxabicyclo[3.1.0]hexan-2-one and is used in various chemical reactions and applications due to its reactive nature and structural properties .

Scientific Research Applications

6-Oxabicyclo[3.1.0]hexan-2-one has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-Oxabicyclo[3.1.0]hexan-2-one involves the photochemical addition of isopropyl alcohol to furan-2(5H)-one, followed by cyclization with potassium tert-butoxide . Another approach includes the highly enantioselective intramolecular cyclopropanation catalyzed by dirhodium(II) tetrakis[methyl 2-pyrrolidone-5®-carboxylate] .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of photochemical reactions and catalytic cyclopropanation are key steps in the production process.

Chemical Reactions Analysis

Types of Reactions

6-Oxabicyclo[3.1.0]hexan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different derivatives.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the oxirane ring under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 6-Oxabicyclo[3.1.0]hexan-2-one involves its reactive oxirane ring, which can undergo ring-opening reactions with nucleophiles. This reactivity allows it to interact with various molecular targets and pathways, making it useful in synthetic chemistry and potential biological applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Oxabicyclo[3.1.0]hexan-2-one is unique due to its combination of an oxirane ring and a carbonyl group, which imparts distinct reactivity and properties compared to other similar compounds. This makes it a valuable compound in various chemical and industrial applications .

Properties

IUPAC Name

6-oxabicyclo[3.1.0]hexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2/c6-3-1-2-4-5(3)7-4/h4-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSYWIWRUBJSDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2C1O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10287305
Record name Cyclopentanone, 2,3-epoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10287305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6705-52-8
Record name 6-Oxabicyclo[3.1.0]hexan-2-one
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50217
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclopentanone, 2,3-epoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10287305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Epoxycyclopentanone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YE5ZMA2RMR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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